molecular formula C6H13NO B1378891 (4,4-Dimethyloxetan-2-yl)methanamine CAS No. 1408075-08-0

(4,4-Dimethyloxetan-2-yl)methanamine

Cat. No. B1378891
M. Wt: 115.17 g/mol
InChI Key: JDVXFWBTLQEYPW-UHFFFAOYSA-N
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Description

“(4,4-Dimethyloxetan-2-yl)methanamine” is a chemical compound with the molecular formula C6H13NO . It belongs to the oxetane family. It has a molecular weight of 115.18 and is typically stored in a refrigerator .


Molecular Structure Analysis

The InChI code of “(4,4-Dimethyloxetan-2-yl)methanamine” is 1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3 . The InChI key is JDVXFWBTLQEYPW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4,4-Dimethyloxetan-2-yl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Synthesis of 1,3-Dithiolane Compounds : A novel compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized, showcasing the versatility of nitrogen-containing compounds in synthesizing cyclic structures with potential applications in material science and pharmacology (Zhai Zhi-we, 2014).

Mechanistic Insights into Chemical Reactions

  • Electron-Transfer Mediated Reactions : The study on (Anthracen-9-yl)methanamines revealed insights into single electron-transfer mediated C–N bond cleavage, important for understanding reaction mechanisms in organic synthesis (J. Vadakkan et al., 2005).

Development of Anticancer Agents

  • Anticancer Activity of Metal Complexes : Research on palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases explored their anticancer activity against various human cancer cell lines, highlighting the potential of these complexes in medicinal chemistry (S. Mbugua et al., 2020).

Insights into Combustion Chemistry

  • Unimolecular Kinetics of Peroxy Radicals : The study of 2,4-dimethyloxetanyl peroxy radicals provided valuable information on the kinetics of cyclic ether intermediates in low-temperature combustion, offering insights into the combustion processes of n-pentane (Anna C. Doner et al., 2022).

Antidepressant Drug Candidates

  • Biased Agonists of Serotonin Receptors : The design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors, with potential as antidepressant drug candidates, emphasizes the importance of targeted receptor modulation in drug discovery (J. Sniecikowska et al., 2019).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding contact with skin and eyes, and not breathing the vapor .

properties

IUPAC Name

(4,4-dimethyloxetan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXFWBTLQEYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethyloxetan-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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